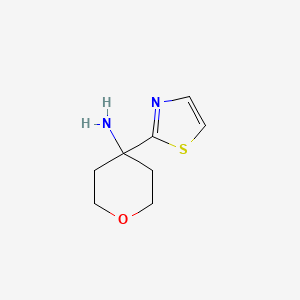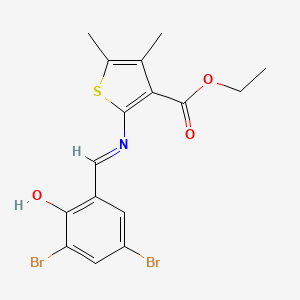
4-(1,3-Thiazol-2-yl)oxan-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Thiazol-2-yl)oxan-4-amine is a heterocyclic compound that contains both a thiazole ring and an oxane ring Thiazole rings are known for their aromaticity and presence in many biologically active molecules, while oxane rings are six-membered oxygen-containing heterocycles
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to have significant activity againstMycobacterium tuberculosis . They have also been associated with topoisomerase II , resulting in DNA double-strand breaks .
Mode of Action
Thiazole derivatives have been suggested to interact withS-methyl-5-thioadenosine phosphorylase , which could be explored to enhance activity and decrease potential toxic side effects .
Biochemical Pathways
Thiazole derivatives have been associated with the inhibition ofDNA synthesis through interaction with topoisomerase II .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Thiazole derivatives have been associated with causingDNA double-strand breaks , leading to cell death .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action could be influenced by thechemical environment .
Análisis Bioquímico
Biochemical Properties
Thiazoles, including 4-(1,3-Thiazol-2-yl)oxan-4-amine, have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, and can include both inhibitory and activating effects . Specific information about the biochemical properties of this compound is currently limited.
Cellular Effects
They can impact cell signaling pathways, gene expression, and cellular metabolism . The exact effects of this compound on these processes are not currently known.
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Thiazol-2-yl)oxan-4-amine typically involves the formation of the thiazole ring followed by the introduction of the oxane ring. One common method involves the reaction of α-haloketones with thiourea to form the thiazole ring. The oxane ring can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often use automated systems to control reaction conditions precisely, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-Thiazol-2-yl)oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
4-(1,3-Thiazol-2-yl)oxan-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparación Con Compuestos Similares
Similar Compounds
4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine: This compound also contains a thiazole ring and is known for its phosphodiesterase inhibitory activity.
2-Aminothiazole: A simpler thiazole derivative with various biological activities.
Thiazole-4-carboxamide: Known for its antimicrobial properties.
Uniqueness
4-(1,3-Thiazol-2-yl)oxan-4-amine is unique due to the presence of both thiazole and oxane rings, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
4-(1,3-thiazol-2-yl)oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c9-8(1-4-11-5-2-8)7-10-3-6-12-7/h3,6H,1-2,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIZZYWWSGQBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=NC=CS2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclohexyl-2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2766131.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]-2-methylpiperazine](/img/structure/B2766132.png)

![3-[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2766135.png)
![tert-butyl 3-[(5-bromopyrazin-2-yl)(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2766137.png)
![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2766143.png)
![1-[(naphthalen-1-yl)methyl]-3-(octahydro-1,4-benzodioxin-6-yl)urea](/img/structure/B2766144.png)

![N-(3-CHLOROPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE](/img/structure/B2766146.png)
![N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide](/img/structure/B2766148.png)


![dibenzoylthieno[2,3-b]thiophene-3,4-diamine](/img/structure/B2766152.png)

